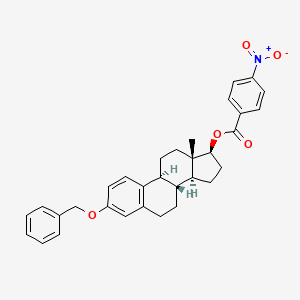
(17beta)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-yl 4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(17beta)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-yl 4-nitrobenzoate, also known as BENTN, is a synthetic compound that has been studied for its potential therapeutic uses. BENTN is a derivative of estradiol, a naturally occurring hormone in the body, and is a member of the nitrobenzoate family of compounds. BENTN has been studied for its ability to modulate various physiological processes, including inflammation, cell proliferation, and apoptosis. In addition, BENTN has been investigated for its potential applications in the fields of cancer, cardiovascular disease, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
The compound has potential applications in pharmaceutical research due to its structural similarity to estradiol, a primary female sex hormone. It could be used in the development of new therapeutic agents targeting estrogen receptors, which are implicated in various diseases such as breast cancer and osteoporosis .
Proteomics
In proteomics, this compound may serve as a biochemical tool for studying protein interactions with estrogen receptors. Its modified structure allows for the investigation of binding affinities and the conformational changes in proteins upon ligand binding .
Wirkmechanismus
Target of Action
The primary target of 3-O-Benzyl 17alpha-Estradiol 17-O-(4-Nitrobenzoate) is likely to be the estrogen receptor . This receptor plays a crucial role in the regulation of many biological processes, including reproduction, cardiovascular health, bone integrity, cognition, and behavior .
Mode of Action
The compound, being an estradiol derivative, is expected to interact with its targets in a similar manner to estradiol. Estradiol binds to the estrogen receptor, causing a conformational change that allows the receptor to enter the nucleus and bind to specific DNA sequences, known as estrogen response elements . This binding can either increase or decrease the transcription of target genes, depending on the specific gene and cellular context .
Biochemical Pathways
Given its structural similarity to estradiol, it is likely to influence pathways related tocell growth, differentiation, and proliferation , as well as apoptosis .
Pharmacokinetics
Estradiol and its derivatives are generally known to have low oral bioavailability due to extensive first-pass metabolism in the liver . They are often formulated with an ester side-chain to improve bioavailability .
Result of Action
The molecular and cellular effects of 3-O-Benzyl 17alpha-Estradiol 17-O-(4-Nitrobenzoate) are likely to be diverse, given the wide range of biological processes regulated by the estrogen receptor. These effects could include changes in cell growth and differentiation, modulation of the immune response, and alterations in metabolic processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-O-Benzyl 17alpha-Estradiol 17-O-(4-Nitrobenzoate). Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target .
Eigenschaften
IUPAC Name |
[(8R,9S,13S,14S,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33NO5/c1-32-18-17-27-26-14-12-25(37-20-21-5-3-2-4-6-21)19-23(26)9-13-28(27)29(32)15-16-30(32)38-31(34)22-7-10-24(11-8-22)33(35)36/h2-8,10-12,14,19,27-30H,9,13,15-18,20H2,1H3/t27-,28-,29+,30+,32+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFUVXURJQGSIU-SGFBLBLDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])CCC5=C3C=CC(=C5)OCC6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])CCC5=C3C=CC(=C5)OCC6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747110 |
Source


|
| Record name | (17beta)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-yl 4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(17beta)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-yl 4-nitrobenzoate | |
CAS RN |
229486-10-6 |
Source


|
| Record name | (17beta)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-yl 4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

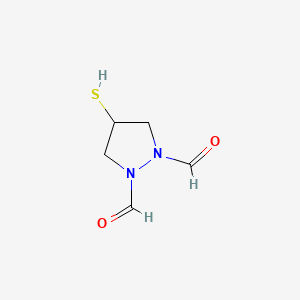

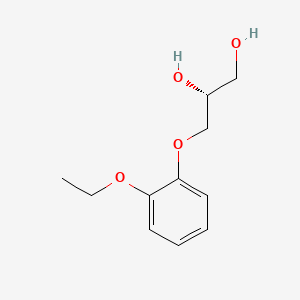

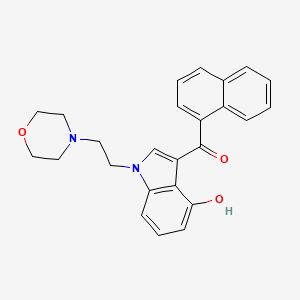
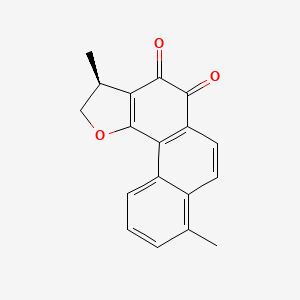
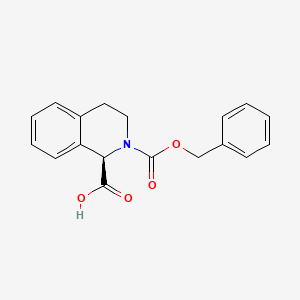

![8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B590119.png)
![9-Azabicyclo[3.3.1]nona-2,6-diene-9-carbonitrile](/img/structure/B590120.png)
